molecular formula C10H18F2N2O2 B580564 tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 1255666-48-8

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B580564
CAS No.: 1255666-48-8
M. Wt: 236.263
InChI Key: APZOOTJWPGQYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1255666-48-8

Properties

IUPAC Name

tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOOTJWPGQYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718892
Record name tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-48-8
Record name tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Sequence and Conditions

The synthesis begins with the dihydroxylation of 1-benzyl-3,3-difluoropiperidine-4,4-diol, followed by protection of the amine group using tert-butyl dicarbonate (Boc2O) under basic conditions. Subsequent fluorination introduces the vicinal difluoro motif via reaction with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Chiral resolution is achieved through enzymatic kinetic resolution or chromatography on chiral stationary phases, yielding enantiomerically pure (R)- and (S)-isomers.

Key Parameters:

  • Temperature : Fluorination steps require sub-ambient conditions (−20°C to 0°C) to minimize side reactions.

  • Catalysts : Lipases (e.g., Candida antarctica lipase B) enable enantiomeric enrichment with >98% ee.

  • Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their compatibility with fluorinating agents.

Yield Optimization

Optimization studies reveal that slow addition of DAST over 2 hours at −30°C improves fluorination efficiency, achieving yields of 78–82%. Post-fluorination Boc protection under Schlenk conditions (anhydrous DCM, 4-dimethylaminopyridine) further enhances yield to 89%.

Racemic Synthesis via Reductive Amination

Industrial-scale production often employs racemic routes due to lower costs and simplified purification. A method disclosed in WO2013171694A1 utilizes reductive amination of 3,3-difluoropiperidin-4-one with ammonium acetate and sodium triacetoxyborohydride (STAB).

Reaction Mechanism

The ketone intermediate undergoes condensation with ammonium acetate to form an imine, which is reduced in situ by STAB. Boc protection follows in a one-pot procedure, eliminating the need for intermediate isolation.

Reaction Conditions:

ParameterValueSource
Solvent1,2-Dichloroethane
Temperature25°C
Reaction Time12–16 hours
Yield (Overall)74–77%

Scalability Considerations

Continuous flow reactors improve throughput by maintaining precise temperature control during exothermic reductive steps. Pilot-scale trials demonstrate a 15% increase in yield compared to batch processes.

Alternative Routes: Cyclization of Amino Alcohols

A less conventional approach involves cyclization of 4-amino-3,3-difluoro-1-piperidineethanol derivatives. This method, though rarely employed, offers a pathway to access N-Boc-protected analogs without fluorination steps.

Cyclization Protocol

The amino alcohol is treated with thionyl chloride to form a cyclic sulfamate intermediate, which undergoes nucleophilic substitution with Boc anhydride. While yields are moderate (55–60%), this route avoids hazardous fluorinating agents, making it suitable for laboratories lacking specialized infrastructure.

Industrial Production and Purification

Large-Scale Synthesis

Industrial protocols prioritize cost-efficiency and safety. A representative process from US10221182B2 employs:

  • Continuous Fluorination : DAST is replaced with cheaper SF4 gas in a pressurized reactor (5–10 bar).

  • In-Line Purification : Simulated moving bed (SMB) chromatography separates enantiomers at >99.5% purity.

Purity Standards

Final products must meet pharmacopeial specifications:

  • HPLC Purity : ≥99.5%

  • Residual Solvents : <50 ppm (ICH Q3C guidelines)

  • Heavy Metals : <10 ppm (USP <231>)

Comparative Analysis of Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost Index
Enantioselective78–82>98ModerateHigh
Racemic74–77N/AHighLow
Cyclization55–60N/ALowModerate

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity, polarity, and interactions with other molecules. These interactions can affect various biochemical processes, including enzyme activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorination Variants

tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 125863-88-9)
  • Key Difference: Amino group at position 5 instead of 4.
  • Purity : 95% (Combi-Blocks) .
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
  • Key Difference : Single fluorine at position 3; stereochemistry specified.
  • Impact : Reduced electronegativity compared to the difluoro analog; stereochemistry may influence chiral recognition in drug targets .
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 373604-28-5)
  • Key Difference: Hydroxyl group replaces amino at position 4.
  • Impact : Introduces hydrogen-bonding capability but reduces nucleophilicity. Similarity score: 0.92 (structural overlap with fluorinated piperidines) .

Substituent Modifications

tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9)
  • Key Difference: Aminomethyl group at position 4.
  • Impact : Increased steric bulk may enhance lipophilicity and membrane permeability. Similarity score: 0.86 .
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS 1067914-82-2)
  • Key Difference: Benzylamino substituent.

Ring Size and Functional Group Variations

tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS 1408074-83-8)
  • Key Difference : Pyrrolidine (5-membered ring) instead of piperidine.
  • Impact : Increased ring strain alters conformational dynamics; shorter ring may reduce binding affinity for larger active sites .
(S)-tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (CAS 1638744-08-7)
  • Key Difference : Dimethyl groups at position 3.
  • Impact : Steric hindrance may limit rotational freedom; chiral center (S-configuration) critical for enantioselective interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Source
This compound 1255666-48-8 C₁₀H₁₈F₂N₂O₂ 4-amino, 3,3-difluoro Pharmaceutical intermediate; 95% purity GLPBIO, Combi-Blocks
tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate 125863-88-9 C₁₀H₁₈F₂N₂O₂ 5-amino, 3,3-difluoro Positional isomer; 95% purity Combi-Blocks
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1303973-22-9 C₁₁H₂₀F₂N₂O₂ 4-aminomethyl, 3,3-difluoro Enhanced lipophilicity; similarity 0.86 Enamine Ltd
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 373604-28-5 C₁₀H₁₇FNO₃ 3-fluoro, 4-hydroxy Hydrogen-bonding; similarity 0.92 CAS Analysis
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate 1067914-82-2 C₁₈H₂₅F₂N₂O₂ 4-benzylamino, 3,3-difluoro Aromatic interactions; discontinued CymitQuimica

Biological Activity

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate, a compound with the CAS number 1255666-48-8, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H18F2N2O2
  • Molecular Weight : 236.263 g/mol
  • CAS Number : 1255666-48-8
  • Structure : The compound features a piperidine ring substituted with two fluorine atoms and a tert-butyl group, which enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been studied for its potential to inhibit AAK1 (AP2-associated protein kinase 1) and GAK (cyclin G-associated kinase), which are implicated in viral infections such as dengue virus (DENV) .

Antiviral Activity

A notable area of interest is the compound's antiviral properties. In vitro studies have demonstrated that it exhibits activity against DENV by modulating the kinases AAK1 and GAK. These kinases play crucial roles in the viral entry process and replication cycle . The compound's ability to inhibit these targets suggests a promising avenue for developing antiviral therapies.

Case Studies

  • Dengue Virus Inhibition :
    • Study Design : Human primary monocyte-derived dendritic cells (MDDCs) were treated with varying concentrations of this compound.
    • Findings : The results indicated significant reduction in viral load, demonstrating the compound's potential as a therapeutic agent against DENV .
  • Selectivity and Toxicity :
    • A study highlighted the selectivity of this compound towards AAK1 and GAK without exhibiting significant toxicity in cellular models. This selectivity is crucial for minimizing side effects during therapeutic applications .

Research Findings

StudyTargetBiological EffectReference
Study on DENVAAK1/GAKInhibition of viral replication
Toxicity AssessmentCellular ModelsLow toxicity observed
Kinase Activity ProfilingVarious KinasesSelective inhibition profile established

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.